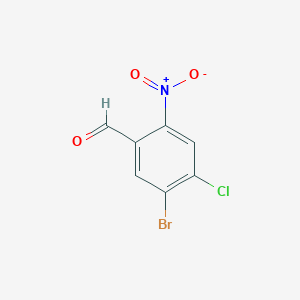

5-Bromo-4-chloro-2-nitrobenzaldehyde

Description

BenchChem offers high-quality 5-Bromo-4-chloro-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXKLHDTWONABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Complete Technical Guide to 5-Bromo-4-chloro-2-nitrobenzaldehyde: Chemical Properties, Regioselective Synthesis, and Applications

Executive Summary

In the realm of advanced organic synthesis and drug discovery, highly substituted benzaldehydes serve as multivalent scaffolds. 5-Bromo-4-chloro-2-nitrobenzaldehyde is a prime example of such a building block. Featuring four distinct functional groups—each with unique electronic properties and orthogonal reactivities—this compound is an indispensable intermediate for synthesizing complex heterocycles and active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently guide medicinal chemistry teams in leveraging this molecule. This whitepaper deconstructs its physicochemical properties, the mechanistic logic behind its regioselective synthesis, and field-proven protocols for its isolation and downstream application.

Physicochemical Properties & Structural Analysis

Before deploying any intermediate in a multi-step synthetic route, a rigorous understanding of its physical and structural parameters is required. The presence of two heavy halogens (Br, Cl) alongside a nitro group significantly increases the molecular weight and alters the solubility profile of the benzaldehyde core.

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | 5-Bromo-4-chloro-2-nitrobenzaldehyde |

| CAS Registry Number | 202808-22-8 |

| Molecular Formula | C7H3BrClNO3 |

| Molecular Weight | 264.46 g/mol |

| Purity Standard | ≥97% (Typical Commercial Grade) |

| InChIKey | JYXKLHDTWONABR-UHFFFAOYSA-N |

Data supported by commercial standards from 1.

Regioselective Synthesis: The Mechanistic Logic

The synthesis of 5-bromo-4-chloro-2-nitrobenzaldehyde is a masterclass in electrophilic aromatic substitution (EAS). The standard approach involves the controlled nitration of 3-bromo-4-chlorobenzaldehyde (2).

Causality of Regioselectivity

When introducing a nitronium ion (

-

Aldehyde (C1): Deactivating, meta-directing.

-

Bromine (C3): Deactivating, ortho/para-directing.

-

Chlorine (C4): Deactivating, ortho/para-directing.

The C2 position is sterically hindered (sandwiched between the aldehyde and bromine). The C5 position is ortho to the chlorine but meta to the bromine. However, the C6 position is para to the bromine atom. Because bromine's resonance-donating effect (para-direction) dominates over the meta-directing pull of the aldehyde, the electrophile attacks at C6. Upon renumbering the final structure to give the lowest locants, the NO2 group takes position 2, yielding 5-bromo-4-chloro-2-nitrobenzaldehyde .

Fig 1: Step-by-step regioselective nitration workflow of 3-bromo-4-chlorobenzaldehyde.

Self-Validating Experimental Protocol

To ensure high yield and prevent oxidative side reactions, the following self-validating protocol is implemented:

-

Acidic Medium Preparation:

-

Action: Charge a round-bottom flask with concentrated sulfuric acid (

) and cool to 0–5 °C using an ice-salt bath. -

Causality:

acts as the solvent and protonating agent. The strict thermal control prevents the oxidation of the delicate aldehyde group into a carboxylic acid.

-

-

Nitronium Ion Generation:

-

Action: Slowly add 1.1 equivalents of sodium nitrate (

) in small portions under vigorous magnetic stirring. -

Causality: Gradual addition controls the highly exothermic formation of the nitronium ion (

), preventing the generation of volatile nitrogen oxides.

-

-

Precursor Addition:

-

Action: Introduce 1.0 equivalent of 3-bromo-4-chlorobenzaldehyde in small solid portions, maintaining the internal temperature below 5 °C.

-

-

Reaction Progression & Validation:

-

Action: Stir the mixture for 2–3 hours at 0–5 °C.

-

Self-Validation: Pull a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and run a Thin Layer Chromatography (TLC) plate (Hexane:EtOAc 4:1). The complete disappearance of the precursor spot confirms reaction termination.

-

-

Quenching & Isolation:

-

Action: Pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

Causality: Diluting the concentrated acid is violently exothermic; the ice absorbs this heat. The highly polar nitro-product is insoluble in cold aqueous acid and crashes out as a solid precipitate.

-

-

Purification:

-

Action: Filter the precipitate under vacuum, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.

-

Self-Validation: A ¹H NMR spectrum showing two distinct aromatic singlets confirms the structural integrity and absence of over-nitrated byproducts.

-

Orthogonal Reactivity in Drug Development

In pharmaceutical development, 5-bromo-4-chloro-2-nitrobenzaldehyde is prized for its "Swiss Army knife" substitution pattern (3). The true elegance of this scaffold lies in the spatial relationship of its functional groups:

-

The C5 Bromine (Dual Activation): The bromine atom is positioned exactly para to the strongly electron-withdrawing nitro group at C2. This 1,4-relationship drastically lowers the electron density at C5, activating the inherently weak C-Br bond for both Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

-

The C4 Chlorine: Positioned para to the aldehyde group, the C4 chlorine offers a secondary, orthogonal site for functionalization. Because the C-Cl bond is stronger than the C-Br bond, chemists can selectively couple at the C5 position first, leaving the C4 chlorine intact for late-stage modification.

-

The C1/C2 Axis: The proximity of the aldehyde (C1) and the nitro group (C2) allows for tandem reactions. Reducing the nitro group to an aniline generates a nucleophile that can immediately condense with the adjacent aldehyde, rapidly forming indole or quinoline core structures.

Fig 2: Orthogonal functionalization pathways enabled by the compound's unique substitution.

References

-

Benchchem. "3-Bromo-5-chloro-4-nitrobenzaldehyde" (Details analogous nitration mechanisms of 3-bromo-4-chlorobenzaldehyde). Source: Benchchem Database. 2

-

Sigma-Aldrich. "5-Bromo-4-chloro-2-nitrobenzaldehyde | 202808-22-8" (Chemical properties and purity standards). Source: MilliporeSigma. 1

-

Lookchem. "Cas 86265-88-5, 3-BROMO-4-CHLORO-BENZALDEHYDE" (Downstream applications and pharmaceutical intermediate pathways). Source: Lookchem Chemical Database. 3

Sources

5-Bromo-4-chloro-2-nitrobenzaldehyde: A Comprehensive Technical Guide for Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized aromatic building blocks are critical for the rapid assembly of complex Active Pharmaceutical Ingredients (APIs). 5-Bromo-4-chloro-2-nitrobenzaldehyde is a tetrasubstituted benzene derivative that serves as a highly versatile intermediate. Featuring four distinct functional handles—an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and two differentially reactive halogens—this compound enables orthogonal synthetic strategies. It is particularly valued in the development of substituted biaryl compounds, including potent Factor XIa inhibitors used in anticoagulant therapies[1].

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, synthetic protocols, and downstream applications, designed specifically for researchers and process chemists.

Physicochemical Profiling

Accurate physicochemical data is the foundation of robust assay design and process scale-up. The quantitative data for 5-Bromo-4-chloro-2-nitrobenzaldehyde is summarized in the table below[2][3]:

| Property | Value / Description |

| Chemical Name | 5-Bromo-4-chloro-2-nitrobenzaldehyde |

| CAS Registry Number | 202808-22-8 |

| Molecular Weight | 264.46 g/mol |

| Molecular Formula | C₇H₃BrClNO₃ |

| MDL Number | MFCD26398731 |

| Structural Features | Tetrasubstituted aromatic ring |

| Typical Appearance | Solid / Powder |

| Storage Conditions | Room temperature, sealed, dry environment |

Structural Reactivity & Mechanistic Insights

The true value of 5-Bromo-4-chloro-2-nitrobenzaldehyde lies in the precise spatial arrangement of its functional groups, which allows for chemoselective transformations without the need for excessive protecting group chemistry.

-

The Aldehyde Moiety (-CHO): Positioned at C1, the carbonyl carbon is highly electrophilic, exacerbated by the electron-withdrawing effects of the ortho-nitro group and the halogens. It readily undergoes nucleophilic addition, reductive amination, and Wittig olefinations[4].

-

The Nitro Group (-NO₂): Located at C2 (ortho to the aldehyde), the nitro group serves a dual purpose. First, it activates the ring for potential Nucleophilic Aromatic Substitution (SₙAr) at the halogenated positions. Second, it can be selectively reduced to an aniline (-NH₂). The proximity of the resulting amine to the aldehyde is a classic setup for the Friedländer synthesis of functionalized quinolines or indoles.

-

Differential Halogen Reactivity (-Br vs. -Cl): The presence of both bromine (C5) and chlorine (C4) provides a built-in mechanism for sequential transition-metal-catalyzed cross-coupling. Because the carbon-bromine bond is weaker and more susceptible to oxidative addition by Palladium(0) than the carbon-chlorine bond, chemists can perform a Suzuki or Buchwald-Hartwig coupling exclusively at the C5 position, leaving the C4 chlorine intact for subsequent, harsher coupling conditions.

Fig 1: Divergent synthetic pathways leveraging the functional groups of the target compound.

Synthetic Methodologies: Step-by-Step Protocol

The synthesis of 5-Bromo-4-chloro-2-nitrobenzaldehyde is typically achieved via the regioselective nitration of 3-bromo-4-chlorobenzaldehyde (CAS 86265-88-5)[1][4]. The regioselectivity is dictated by the competing directing effects of the existing substituents: the halogens are ortho/para-directing, while the aldehyde is meta-directing. The C2 position is sterically accessible and activated by the para-chloro and ortho-bromo directing effects.

Standard Nitration Protocol

Note: This protocol involves highly corrosive and oxidizing reagents. All steps must be performed in a fume hood with appropriate PPE.

-

Preparation of the Nitrating Medium:

-

Action: Charge a dry, round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 equivalents). Cool the flask to 0°C using an ice-salt bath.

-

Action: Slowly add sodium nitrate (NaNO₃, 1.1 equivalents) in small portions.

-

Causality: The slow addition at low temperatures controls the highly exothermic generation of the active electrophile, the nitronium ion (NO₂⁺), preventing thermal runaway and oxidative side reactions.

-

-

Substrate Addition:

-

Action: Dissolve 3-bromo-4-chlorobenzaldehyde (1.0 equivalent) in a minimal amount of concentrated H₂SO₄ and add this solution dropwise to the nitrating mixture, maintaining the internal temperature below 5°C.

-

Causality: Strict temperature control prevents over-nitration (formation of dinitro species) and ensures high regioselectivity for the C2 position.

-

-

Reaction Progression:

-

Action: Stir the reaction mixture at 0–5°C for 2 hours. Monitor the disappearance of the starting material via TLC or HPLC.

-

-

Quenching and Isolation:

-

Action: Carefully pour the reaction mixture over vigorously stirred crushed ice.

-

Causality: The massive dilution of the acid halts the electrophilic aromatic substitution immediately. The sudden change in solubility causes the highly hydrophobic 5-bromo-4-chloro-2-nitrobenzaldehyde to precipitate as a solid.

-

-

Purification:

-

Action: Filter the precipitate under vacuum, wash extensively with cold deionized water until the filtrate is pH neutral, and recrystallize from ethanol to yield the pure product.

-

Fig 2: Step-by-step synthetic workflow for the nitration of 3-bromo-4-chlorobenzaldehyde.

Analytical Validation Protocols (E-E-A-T)

To ensure scientific integrity and trustworthiness in downstream drug development, every batch of 5-Bromo-4-chloro-2-nitrobenzaldehyde must be rigorously validated. A self-validating analytical system should include:

-

High-Performance Liquid Chromatography (HPLC): Utilized to confirm >98% purity. The primary impurities are typically unreacted starting material or isomeric nitration products (e.g., nitration at C6).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton will appear as a distinct singlet far downfield (typically >10.0 ppm). The aromatic region will show two isolated singlets (para to each other) if the nitration occurred exclusively at the C2 position, confirming regiochemistry.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the exact molecular weight (264.46 g/mol ). The mass spectrum will exhibit a highly characteristic isotopic pattern due to the presence of one bromine and one chlorine atom (producing a distinct M, M+2, M+4 peak ratio of approximately 3:4:1), which acts as a definitive fingerprint for the molecule.

References

-

LookChem , "Cas 86265-88-5, 3-BROMO-4-CHLORO-BENZALDEHYDE". Available at:[Link]

Sources

Thermodynamic stability of polysubstituted nitrobenzaldehydes

Thermodynamic Stability of Polysubstituted Nitrobenzaldehydes: A Comprehensive Guide to Energetics, Computational Profiling, and Experimental Validation

Introduction

Polysubstituted nitrobenzaldehydes are indispensable synthons in the development of active pharmaceutical ingredients (APIs), agrochemicals, and complex aromatic nitrones[1]. In industrial scale-up and drug design, the thermodynamic stability of these intermediates dictates shelf-life, handling safety, and regioselectivity during nucleophilic additions. Understanding the energetic landscape of these molecules requires a rigorous analysis of the interplay between steric hindrance, intramolecular hydrogen bonding, and electronic delocalization.

As an application scientist, one must approach thermodynamic profiling not merely as a collection of data points, but as a holistic system where macroscopic calorimetric measurements are continuously validated by quantum mechanical models.

Structural Isomerism and Baseline Thermodynamic Stability

Before evaluating complex polysubstituted variants, we must establish the baseline thermodynamic stability of monosubstituted nitrobenzaldehydes. The relative stability of these isomers is governed by their structural symmetry and the spatial relationship between the strongly electron-withdrawing nitro (

-

Para-Isomer (4-Nitrobenzaldehyde): Features a symmetric, extended conjugated system that minimizes steric strain. This arrangement maximizes resonance stabilization, making it the most thermodynamically stable isomer[2].

-

Ortho-Isomer (2-Nitrobenzaldehyde): Suffers from significant steric clash due to the proximity of the bulky nitro and formyl groups. This spatial crowding inherently lowers its thermodynamic stability relative to the para isomer (isomerization enthalpy

kJ/mol)[2]. However, it partially compensates for this destabilization through intramolecular hydrogen bonding between the aldehyde proton and the nitro oxygen. This internal bonding disrupts intermolecular lattice interactions, resulting in a significantly depressed melting point (42–44 °C) compared to the para isomer (103–106 °C)[2]. -

Meta-Isomer (3-Nitrobenzaldehyde): Lacks both the severe steric clash of the ortho isomer and the extended symmetric resonance of the para isomer. Thermodynamically, it possesses the least negative gas-phase enthalpy of formation among the three base isomers[2].

The Impact of Polysubstitution: Electronic and Steric Synergies

When additional substituents (e.g., halogens, methoxy groups) are introduced to the nitrobenzaldehyde core, thermodynamic stability becomes a complex function of competing inductive (

For instance, in3, the introduction of the chlorine atom introduces a strong

Table 1: Thermodynamic and Physical Properties of Nitrobenzaldehyde Derivatives

| Compound | Melting Point (°C) | Primary Stabilizing/Destabilizing Factors | |

| 4-Nitrobenzaldehyde | -94.4 | 103–106 | Symmetric resonance (+), Minimal sterics (+) |

| 2-Nitrobenzaldehyde | -82.5 | 42–44 | Steric hindrance (-), Intramolecular H-bonding (+) |

| 3-Nitrobenzaldehyde | -70.4 | 55–58 | Inductive withdrawal (-), Lack of extended conjugation (-) |

| 4-Chloro-3-nitrobenzaldehyde | Computational | 63–65 | Hyperconjugative delocalization (+), Competing -I/+M effects |

(Note: Baseline values aggregated from2[2].)

Experimental Methodology: Self-Validating Thermodynamic Profiling

To accurately determine the standard molar enthalpy of formation (

Causality Check: Why not use standard static bomb calorimetry? Nitrogen-containing compounds combust to form a mixture of

Step-by-Step Protocol: Determination of

-

Sample Preparation: Purify the polysubstituted nitrobenzaldehyde via repeated recrystallization (e.g., from ethyl acetate) until purity exceeds 99.9% (verified by GC-MS and DSC). Press the sample into a pellet (~0.5 g) to ensure a controlled burn rate.

-

Rotatory Bomb Combustion:

-

Place the pellet in a platinum crucible inside a rotatory bomb calorimeter.

-

Add 1.0 mL of ultra-pure water to the bomb to act as a solvent for combustion by-products (

). -

Pressurize the bomb with high-purity Oxygen (3.0 MPa) and ignite electrically. Rotate the bomb simultaneously to ensure homogeneous mixing of the internal fluids.

-

-

Self-Validation (CO₂ Recovery Analysis):

-

Critical Quality Attribute: Post-combustion, pass the exhaust gases through a series of absorption tubes containing Ascarite (to trap

). -

Compare the mass of recovered

against the theoretical yield based on the sample's carbon content. A recovery ratio of

-

-

Derivation of Solid Enthalpy of Formation (

):-

Calculate the standard massic energy of combustion (

) from the corrected temperature rise of the calorimeter. Convert to standard enthalpy of combustion (

-

-

Sublimation Enthalpy (

) via DSC/TGA:-

Use Differential Scanning Calorimetry (DSC) to measure the enthalpy of fusion (

). -

Use Thermogravimetry (TGA) to measure the enthalpy of vaporization (

). Calculate

-

-

Final Gas-Phase Enthalpy Calculation:

- . This final value represents the absolute thermodynamic stability of the isolated molecule[4].

Computational Validation and Electronic Profiling

Experimental macroscopic data must be grounded in quantum mechanical realities. Density Functional Theory (DFT) is employed to calculate the theoretical

Using the3, researchers can map the HOMO-LUMO energy gaps[3].

-

HOMO-LUMO Gap: A larger gap correlates with higher chemical stability and lower reactivity (kinetic stability). For instance, the conversion of nitrobenzaldehydes into nitrones demonstrates that precursors with highly favorable thermodynamic profiles (lowest Gibbs free energy,

) yield the most stable products[1]. -

NBO Analysis: Natural Bond Orbital analysis quantifies the stabilization energy from donor-acceptor interactions, proving that the intramolecular hydrogen bond in 2-nitrobenzaldehyde significantly offsets its inherent steric destabilization[3].

Visualizing the Workflows and Relationships

Caption: Integrated experimental and computational workflow for thermodynamic stability profiling.

Caption: Mechanistic drivers of thermodynamic stabilization and destabilization in nitrobenzaldehydes.

References

- Grokipedia. "Nitrobenzaldehyde." Grokipedia.

- ResearchGate. "Experimental and Theoretical Thermochemical Study of Nitrobenzaldehyde Isomers.

- PubMed (NIH). "FT-IR, FT-Raman spectra, NBO, HOMO-LUMO and thermodynamic functions of 4-chloro-3-nitrobenzaldehyde based on ab initio HF and DFT calculations." Spectrochim Acta A Mol Biomol Spectrosc.

- Chemical Review and Letters.

- ResearchGate. "Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions.

Sources

Literature Review and Technical Guide: Synthesis Pathways for 5-Bromo-4-chloro-2-nitrobenzaldehyde

Executive Summary

This technical whitepaper provides an in-depth mechanistic and procedural analysis of the synthesis of 5-Bromo-4-chloro-2-nitrobenzaldehyde (CAS: 202808-22-8)[1]. Designed for synthetic chemists and drug development professionals, this guide deconstructs the optimal two-stage electrophilic aromatic substitution (EAS) pathway. By prioritizing kinetic control and regioselectivity, the methodologies described herein ensure high-yield, scalable production of this critical pharmaceutical building block.

Chemical Significance & Structural Profile

5-Bromo-4-chloro-2-nitrobenzaldehyde is a highly functionalized aromatic intermediate characterized by three distinct halogen/pseudo-halogen substituents and a reactive formyl group. This unique substitution pattern makes it an essential precursor for synthesizing complex heterocyclic scaffolds, including pyridyl-phthalazine diones and substituted biaryl factor XIa inhibitors ([2],[3]). The orthogonal reactivity of its functional groups allows for selective downstream cross-coupling and condensation reactions.

Retrosynthetic Strategy & Pathway Overview

The most efficient, scalable synthesis pathway relies on a two-stage sequence starting from commercially available 4-chlorobenzaldehyde. The sequence involves a catalytic electrophilic bromination followed by a highly regioselective nitration.

Figure 1: Two-step synthetic workflow from 4-chlorobenzaldehyde to the target compound.

Stage 1: Electrophilic Aromatic Bromination

Mechanistic Causality

The bromination of a deactivated aromatic ring (due to the electron-withdrawing -CHO group) typically requires harsh Lewis acids like AlCl₃, which generate stoichiometric heavy-metal waste and require chlorinated solvents ([4]).

An advanced, field-proven alternative utilizes oleum (fuming sulfuric acid) with a catalytic amount of iodine ([5]). The free SO₃ in oleum acts as a powerful dehydrating and activating agent. It increases the electrophilicity of bromine by facilitating the in situ formation of the Br⁺ cation (mediated by I₂ forming an IBr intermediate). This self-validating system prevents over-halogenation and drives the conversion to ~92% without the environmental burden of traditional Lewis acids[5].

Quantitative Data: Comparison of Bromination Methodologies

| Methodology | Reagents & Catalyst | Solvent System | Est. Yield | Environmental / Process Impact |

| Lewis Acid Catalysis | Br₂, Cl₂, AlCl₃ (Stoichiometric) | Dichloroethane | ~88% | High (Heavy metal waste, halogenated solvents) |

| Oleum-Mediated (Preferred) | Br₂, Iodine (Catalytic) | Oleum (65% SO₃) | ~92% | Moderate (Acidic waste, avoids AlCl₃) |

| Sandmeyer Pathway | NaNO₂, CuBr, aqueous HBr | Water / HBr | ~82% | High (Copper waste, multi-step from amine) |

Validated Experimental Protocol: Oleum-Mediated Bromination

Adapted from established patent literature[5].

-

Apparatus Setup: Equip a 250 mL reaction flask with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel.

-

Reagent Charging: Introduce 65 g of oleum (65% free SO₃), 15 g of concentrated H₂SO₄ (98%), and 0.2 g of iodine (catalyst) at room temperature under continuous stirring.

-

Substrate Addition: Add 20 g (0.14 mol) of 4-chlorobenzaldehyde dropwise over 1 hour. Maintain strict thermal control between 30–40 °C.

-

Bromination: Add bromine (Br₂) dropwise over 2 hours, maintaining a Br₂/substrate molar ratio of approximately 0.55.

-

Maturation: Continue stirring for an additional 2 hours at 30–40 °C. Verify conversion via GC analysis.

-

Quenching & Isolation: Carefully quench the reaction mixture over an ice/water mixture. Extract the aqueous phase with an organic solvent (e.g., xylene). Wash the organic layer, dry over Na₂SO₄, and concentrate under vacuum to yield 3-bromo-4-chlorobenzaldehyde.

Stage 2: Regioselective Nitration

Mechanistic Causality & Regioselectivity Logic

The nitration of 3-bromo-4-chlorobenzaldehyde presents a complex regiochemical challenge governed by competing directing effects ([6][7]):

-

Formyl (-CHO) at C1: Strongly deactivating, meta-directing (directs to C3 and C5).

-

Bromine (-Br) at C3: Weakly deactivating, ortho/para-directing (directs to C2, C4, C6).

-

Chlorine (-Cl) at C4: Weakly deactivating, ortho/para-directing (directs to C3, C5).

Electrophilic attack at C2 is highly sterically hindered by the adjacent -CHO and -Br groups. The true competition lies between C5 (ortho to Cl, meta to CHO) and C6 (para to Br). Because the para-directing effect of the bulky bromine at C3 dominates over the ortho-directing effect of chlorine, the nitronium ion preferentially attacks the C6 position[6].

IUPAC Renumbering: Upon substitution at C6, IUPAC nomenclature rules require the ring to be renumbered to prioritize the formyl group (C1) and assign the lowest possible locants to the remaining substituents. The original C6 becomes C2, C4 remains C4, and C3 becomes C5. This perfectly yields the target: 5-bromo-4-chloro-2-nitrobenzaldehyde .

Figure 2: Regioselectivity logic demonstrating the dominant para-directing effect of the C3-bromine.

To achieve this chemoselectivity without oxidizing the sensitive aldehyde, sodium nitrate (NaNO₃) in concentrated sulfuric acid is utilized instead of fuming nitric acid ([3]). This system generates the nitronium ion (NO₂⁺) strictly in situ with controlled kinetics.

Quantitative Data: Reaction Parameters for Regioselective Nitration

| Parameter | Condition / Reagent | Mechanistic Purpose |

| Substrate | 3-Bromo-4-chlorobenzaldehyde | Pre-halogenated scaffold dictating regioselectivity. |

| Nitrating Agent | Sodium Nitrate (NaNO₃) | Generates NO₂⁺ in situ; avoids direct use of fuming HNO₃ to prevent oxidation of the aldehyde. |

| Acid Medium | Concentrated H₂SO₄ | Acts as solvent and proton source to catalyze NO₂⁺ formation from nitrate. |

| Temperature | 0 °C to Room Temp | Controls reaction kinetics to prevent over-nitration and oxidative side reactions. |

Validated Experimental Protocol: Controlled Nitration

Adapted from established patent literature[3].

-

Apparatus Setup: Utilize a round-bottom flask equipped with a magnetic stirrer and an ice bath to maintain strict thermal control.

-

Acidic Dissolution: Dissolve 3-bromo-4-chlorobenzaldehyde in 40 mL of concentrated sulfuric acid (H₂SO₄). Stir until a homogeneous solution is achieved.

-

Nitrating Agent Preparation: Weigh 2.66 g (31.3 mmol) of sodium nitrate (NaNO₃).

-

Controlled Nitration: Slowly add the sodium nitrate to the acidic solution in small portions. Maintain the temperature at or below 0–5 °C during addition to prevent oxidative degradation of the aldehyde group.

-

Reaction Maturation: Allow the mixture to stir and gradually warm to room temperature, monitoring the reaction progress via TLC or HPLC.

-

Quenching & Isolation: Pour the reaction mixture slowly onto crushed ice to precipitate the product. Filter the resulting solid, wash extensively with cold distilled water to remove residual acid, and dry under vacuum to afford 5-bromo-4-chloro-2-nitrobenzaldehyde.

Conclusion

The synthesis of 5-bromo-4-chloro-2-nitrobenzaldehyde exemplifies the power of utilizing intrinsic electronic and steric directing effects in aromatic chemistry. By leveraging an oleum-mediated bromination followed by a kinetically controlled, in situ nitration, chemists can bypass the environmental hazards of Lewis acid catalysis and the oxidative risks of fuming nitric acid, resulting in a highly scalable and self-validating synthetic pathway.

References

- Title: WO1999038833A1 - Process for the halogenation of aldehydes and ketones Source: Google Patents URL

- Title: CZ289293B6 - Pyridyl-phthalazine diones, process of their preparation Source: Google Patents URL

- Title: EP0074571A1 - Process for the preparation of para-substituted 3-bromobenzaldehydes Source: Google Patents URL

-

Title: 3-BROMO-4-CHLORO-BENZALDEHYDE Uses and Manufacturing Source: Lookchem URL: [Link]

Sources

- 1. 5-Bromo-4-chloro-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. CZ289293B6 - Pyridyl-phthalazine diones, process of their preparation and use as well as pharmaceutical preparations based thereon - Google Patents [patents.google.com]

- 4. EP0074571A1 - Process for the preparation of para-substituted 3-bromobenzaldehydes - Google Patents [patents.google.com]

- 5. WO1999038833A1 - Process for the halogenation of aldehydes and ketones - Google Patents [patents.google.com]

- 6. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]

- 7. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]

Modulating Carbonyl Electrophilicity: Electronic Effects of Nitro and Halogen Substituents on Benzaldehyde Reactivity

Executive Summary

The reactivity of benzaldehyde derivatives in organic synthesis and medicinal chemistry is fundamentally dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a complex interplay of inductive (-I/+I) and resonance (-M/+M) effects[1]. This whitepaper provides an in-depth mechanistic analysis of how strongly electron-withdrawing nitro groups and uniquely dual-natured halogen groups influence benzaldehyde reactivity. By bridging theoretical Hammett linear free-energy relationships (LFERs) with practical kinetic workflows, this guide serves as a foundational resource for researchers optimizing nucleophilic addition reactions.

Theoretical Framework: Inductive vs. Resonance Effects

Aromatic aldehydes are generally less reactive toward nucleophilic addition than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which stabilizes the carbonyl ground state[1]. However, introducing substituents to the phenyl ring drastically alters the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl group[2].

The Nitro Group (-NO₂)

The nitro group is one of the most potent electron-withdrawing groups (EWGs) utilized in organic synthesis. It exerts a dual-threat withdrawal mechanism:

-

Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms pull

-electron density away from the aromatic ring. -

Resonance Effect (-M): The nitro group actively delocalizes

-electrons out of the ring, creating partial positive charges at the ortho and para positions.

When positioned meta or para to the aldehyde moiety, the -NO₂ group significantly increases the partial positive charge (

The Halogen Series (-F, -Cl, -Br, -I)

Halogens present a unique mechanistic paradox. They are highly electronegative, exerting a strong inductive withdrawal (-I). However, they also possess non-bonding lone pairs that can be donated into the aromatic

-

Net Effect: The -I effect generally dominates the +M effect, making halogens net electron-withdrawing relative to hydrogen. Consequently, halogenated benzaldehydes are more reactive toward nucleophiles than unsubstituted benzaldehyde[1].

-

Positional Dependence: The +M effect is only operative at the ortho and para positions. Therefore, a halogen at the meta position (where only the -I effect operates) is more deactivating to the ring—and thus more activating to the carbonyl carbon—than the same halogen at the para position[3].

Fig 1: Logical flow of substituent electronic effects on benzaldehyde nucleophilic addition.

Quantitative Assessment: Hammett Constants

The Hammett equation (

Table 1: Hammett Substituent Constants (

| Substituent | Dominant Electronic Mechanism | Net Effect on Carbonyl Reactivity | ||

| -NO₂ | 0.71 | 0.78 | -I, -M | Strongly Activating |

| -F | 0.34 | 0.06 | -I > +M | Weakly Activating |

| -Cl | 0.37 | 0.23 | -I > +M | Moderately Activating |

| -Br | 0.39 | 0.23 | -I > +M | Moderately Activating |

| -I | 0.35 | 0.18 | -I > +M | Moderately Activating |

| -H | 0.00 | 0.00 | N/A (Reference) | Baseline |

Data Interpretation: The

Self-Validating Experimental Protocol: Kinetic Measurement

To empirically validate the electronic effects of nitro and halogen groups, researchers employ kinetic tracking of nucleophilic addition reactions (e.g., condensation with Meldrum's acid or primary amines)[5]. The following protocol is a self-validating system: if the experimental design is sound, the resulting data will yield a highly linear Hammett plot, intrinsically proving the causality of the electronic effects.

Step-by-Step Methodology: UV-Vis Kinetic Tracking

1. Reagent and Substrate Preparation

-

Causality: Reactions must be run under pseudo-first-order conditions to mathematically isolate the concentration dependence of the benzaldehyde.

-

Action: Prepare a 0.05 M stock solution of the nucleophile (e.g., Meldrum's acid) and a 0.001 M stock solution of the substituted benzaldehyde in a non-nucleophilic, UV-transparent solvent (e.g., anhydrous ethanol or acetonitrile).

2. Thermostated Reaction Initiation

-

Causality: Rate constants are exponentially dependent on temperature (Arrhenius equation). Even a 1°C fluctuation will invalidate comparative

values. -

Action: Equilibrate both solutions in a thermostated water bath at 25.0 ± 0.1 °C for 15 minutes. Transfer 2.0 mL of the nucleophile solution to a quartz cuvette, place it in a thermostated UV-Vis spectrophotometer, and rapidly inject 0.1 mL of the benzaldehyde solution.

3. Data Acquisition (Spectroscopy)

-

Causality: As the

-conjugated system of the aldehyde is disrupted during the formation of the tetrahedral intermediate, its characteristic UV absorbance decays. -

Action: Monitor the decay of the benzaldehyde

absorption band (typically between 240–280 nm depending on the substituent) continuously for 5 half-lives.

4. Data Analysis & LFER Validation

-

Causality: First-order kinetics dictate a linear relationship between the natural log of absorbance and time.

-

Action: Plot

versus time. The negative slope of this line is the observed pseudo-first-order rate constant ( -

Action: Construct a Hammett plot by plotting

against the literature

Fig 2: Experimental workflow for kinetic measurement of substituted benzaldehyde reactivity.

Applications in Drug Development

Understanding the precise electronic contributions of nitro and halogen groups is critical in rational drug design. For instance, when designing covalent inhibitors that target nucleophilic cysteine residues in target proteins, a benzaldehyde warhead can be "tuned." If the warhead is too reactive, it causes off-target toxicity; if too inert, it lacks efficacy. By strategically placing a meta-chloro group (

References

-

Title : Hammett equation Source : Wikipedia URL : [Link]

-

Title : CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles Source : Royal Society of Chemistry (RSC) URL :[Link]

-

Title : Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols Source : Vancouver Island University (VIU) URL :[Link]

-

Title : Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid Source : ResearchGate URL :[Link]

Sources

Polyfunctional Scaffold Engineering: An In-Depth Technical Guide to 5-Bromo-4-chloro-2-nitrobenzaldehyde

Executive Summary

In the realm of advanced organic synthesis and drug discovery, the selection of starting materials dictates the efficiency, scalability, and elegance of the entire synthetic route. 5-Bromo-4-chloro-2-nitrobenzaldehyde is a highly functionalized, polyhalogenated aromatic building block that serves as a cornerstone for constructing complex heterocyclic systems. Featuring four distinct functional handles—an electrophilic aldehyde, a reducible nitro group, and two orthogonal halogens (chlorine and bromine)—this scaffold offers unparalleled opportunities for sequential, site-selective functionalization without the need for cumbersome protecting-group strategies.

This technical guide provides an authoritative breakdown of the compound's structural properties, mechanistic reactivity, and field-proven experimental workflows designed for researchers and pharmaceutical development professionals.

Physicochemical Profiling & Structural Identification

The structural identity and fundamental properties of 5-bromo-4-chloro-2-nitrobenzaldehyde are unequivocally defined by its SMILES string and InChIKey, which are critical for computational modeling and database querying[1].

Table 1: Physicochemical & Structural Properties

| Property | Value |

| Chemical Name | 5-Bromo-4-chloro-2-nitrobenzaldehyde |

| SMILES String | O=Cc1cc(Br)c(Cl)cc1[O-] |

| InChIKey | JYXKLHDTWONABR-UHFFFAOYSA-N |

| Molecular Formula | C7H3BrClNO3 |

| Molecular Weight | 264.46 g/mol |

| Monoisotopic Mass | 262.898 Da |

| CAS Registry Number | 202808-22-8 |

Mechanistic Reactivity & Orthogonal Functionalization (E-E-A-T)

The true synthetic power of 5-bromo-4-chloro-2-nitrobenzaldehyde lies in the differential reactivity of its substituents. Understanding the causality behind these electronic and steric effects allows chemists to design self-validating, highly predictable reaction sequences.

-

Electrophilic Carbonyl Core: The aldehyde group is highly activated toward nucleophilic attack. The strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the ortho-nitro group and the para-chloro/meta-bromo substituents severely deplete electron density at the carbonyl carbon. This facilitates rapid, high-yielding condensation reactions (e.g., Knoevenagel condensations or reductive aminations).

-

Chemoselective Nitro Reduction: The nitro group can be reduced to an aniline derivative, providing a nucleophilic handle for intramolecular cyclization to form indoles or quinolines. This specific sequence has been prominently utilized in the synthesis of pyridazino[4,5-b]quinolines, a class of potent NMDA glycine-site antagonists developed for the treatment of neuropathic pain and ischemic stroke [2].

-

Halogen Orthogonality (C-Br vs. C-Cl): In transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the oxidative addition of Palladium(0) is highly sensitive to the bond dissociation energy (BDE) of the carbon-halogen bond. Because the C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), oxidative addition occurs selectively at the C5 position [3]. This kinetic difference allows for site-selective arylation, leaving the C4 chlorine intact for subsequent late-stage functionalization or to serve as a lipophilic pharmacophore [4].

Orthogonal reactivity map of 5-bromo-4-chloro-2-nitrobenzaldehyde highlighting site-selectivity.

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify success before proceeding to subsequent synthetic steps.

Protocol 1: Chemoselective Reduction to 2-Amino-5-bromo-4-chlorobenzaldehyde

Objective: Reduce the nitro group to a primary amine while strictly preserving the reactive aldehyde and both halogen atoms. Causality & Design: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is deliberately avoided here. Palladium-catalyzed hydrogenation frequently results in the undesired hydrodehalogenation of the labile C-Br bond. Instead, a mild Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. The mildly acidic NH₄Cl activates the iron surface for electron transfer without creating a highly acidic environment that could trigger aldehyde degradation.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 5-bromo-4-chloro-2-nitrobenzaldehyde in 10 mL of an Ethanol/Water mixture (4:1 v/v) in a round-bottom flask.

-

Activation: Add 5.0 mmol of fine Iron powder (325 mesh) and 2.0 mmol of solid NH₄Cl.

-

Thermal Activation: Heat the heterogeneous mixture to a gentle reflux (80 °C) under a nitrogen atmosphere for 2 hours with vigorous stirring.

-

In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexanes/Ethyl Acetate (3:1). Validation: The starting material (UV active, non-fluorescent) must disappear, replaced by a lower

spot that is highly fluorescent under 254 nm UV and stains positive (orange/brown) with ninhydrin, confirming primary amine formation. Confirm the product mass via LC-MS (Expected [M+H]⁺ ~234 m/z). -

Workup & Isolation: Cool the mixture to room temperature. Filter the iron sludge through a tightly packed pad of Celite, washing thoroughly with Ethyl Acetate. Wash the organic filtrate with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target aniline.

Self-validating experimental workflow for the chemoselective reduction of the nitro group.

Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling at C5

Objective: Selectively couple an arylboronic acid at the C-Br position while leaving the C-Cl position entirely intact. Causality & Design: By strictly controlling the temperature and using a mild base (Na₂CO₃) with a standard catalyst like Pd(PPh₃)₄, the oxidative addition is kinetically restricted to the weaker C-Br bond. The reaction arrests completely after mono-arylation, preventing oligomerization.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 1.0 mmol of the starting material, 1.05 mmol of the desired arylboronic acid, and 0.05 mmol (5 mol%) of Pd(PPh₃)₄.

-

Solvent & Base: Add 8 mL of thoroughly degassed Toluene and 2 mL of degassed 2M aqueous Na₂CO₃.

-

Reaction: Heat the biphasic mixture to 90 °C for 4-6 hours under vigorous stirring and a strict argon atmosphere.

-

In-Process Control (IPC): Analyze an aliquot via GC-MS or LC-MS. Validation: The critical validation metric is the isotopic splitting pattern of the product mass. The product must exhibit a 3:1 mass isotopic ratio indicative of a single retained chlorine atom (³⁵Cl/³⁷Cl), proving that the C-Cl bond did not undergo undesired cross-coupling.

-

Workup: Dilute with water, extract with dichloromethane (3 x 15 mL), dry the combined organic layers over MgSO₄, and purify via flash column chromatography.

References

-

Title: 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3) Structural Information Source: PubChemLite / Université du Luxembourg URL: [Link]

-

Title: Pyridazinoquinolinetriones as NMDA Glycine-Site Antagonists with Oral Antinociceptive Activity in a Model of Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions Source: PubMed (National Institutes of Health) URL: [Link]

The Physicochemical Profile and Synthesis of 5-Bromo-4-chloro-2-nitrobenzaldehyde: A Technical Guide for Drug Development

Executive Summary

5-Bromo-4-chloro-2-nitrobenzaldehyde is a highly functionalized, poly-substituted aromatic building block heavily utilized in advanced organic synthesis and pharmaceutical drug development. Characterized by its orthogonal reactivity—featuring an electrophilic aldehyde, a reducible nitro group, and cross-coupling-ready halogens—this compound is a critical intermediate for synthesizing complex heterocyclic scaffolds, such as pyridyl-phthalazine diones[1]. This whitepaper details its physical properties, the mechanistic logic behind its regioselective synthesis, and a self-validating experimental protocol for its isolation.

Chemical Identity and Physical Characteristics

Understanding the baseline physicochemical properties of 5-Bromo-4-chloro-2-nitrobenzaldehyde is essential for predicting its behavior in downstream reactions and ensuring proper handling. The compound exists as a stable solid at room temperature but requires specific storage conditions to prevent degradation of the sensitive formyl group.

Below is a consolidated table of its quantitative data:

| Property | Value |

| CAS Number | 202808-22-8[2] |

| Molecular Formula | C7H3BrClNO3[3] |

| Molecular Weight | 264.46 g/mol [4] |

| Melting Point | 81–82 °C[1] |

| Physical State | Solid[2] |

| Commercial Purity | ≥ 97%[2] |

| Storage Conditions | 2–8 °C, Inert atmosphere (Keep tightly closed)[2] |

Mechanistic Pathways: Regioselective Nitration

The synthesis of 5-bromo-4-chloro-2-nitrobenzaldehyde is a masterclass in electrophilic aromatic substitution (EAS) and regiocontrol. The most efficient synthetic route relies on the nitration of its precursor,4[4].

The Causality of Regioselectivity: When subjecting 3-bromo-4-chlorobenzaldehyde to nitration, the directing effects of the existing substituents dictate the site of electrophilic attack:

-

The Aldehyde Group (-CHO): A strongly deactivating, meta-directing group.

-

The Halogens (-Br, -Cl): Deactivating, but ortho/para-directing groups via resonance[4].

In the precursor ring, the C6 position is para to the bulky bromine atom and ortho to the aldehyde. Because para-substitution is sterically favored over ortho-substitution (especially adjacent to a large halogen), the incoming nitronium ion (

IUPAC Renumbering Logic: Once the nitro group is installed at C6, the molecule temporarily exists as 1-CHO, 3-Br, 4-Cl, 6-NO2. However, IUPAC nomenclature rules require the ring to be numbered to give the lowest possible locants to the substituents. Renumbering the ring in the opposite direction yields locants 2, 4, and 5. Thus, the product is formally designated as 5-bromo-4-chloro-2-nitrobenzaldehyde .

Regioselective nitration pathway and subsequent IUPAC renumbering logic.

Experimental Protocol: Synthesis and Isolation

To achieve high yields and prevent the oxidation of the sensitive aldehyde group into a carboxylic acid, the nitration is performed using an in situ generation of the nitronium ion rather than relying on harsh fuming nitric acid[4]. The following protocol is a self-validating system designed to ensure high purity.

Step-by-Step Methodology:

-

Nitronium Ion Generation: To a reaction vessel containing 40 mL of concentrated sulfuric acid (

), carefully add 2.66 g (31.3 mmol) of 1 (-

Causality: Dissolving

in

-

-

Substrate Addition: Cool the acidic mixture to 0–5 °C using an ice bath. Slowly introduce the 3-bromo-4-chlorobenzaldehyde substrate.

-

Causality: Electrophilic aromatic substitution is highly exothermic. Maintaining a low temperature prevents poly-nitration and thermal degradation.

-

-

Reaction Progression: Stir the mixture continuously until the electrophilic attack at the C6 position reaches completion.

-

Quenching & Precipitation: Pour the reaction mixture over crushed ice[1].

-

Causality: This rapid dilution neutralizes the dehydrating environment of the sulfuric acid and forces the highly hydrophobic organic product to crash out of solution as a solid precipitate.

-

-

Filtration & Washing: Filter the resulting solid and wash extensively with cold distilled water.

-

Causality: Thorough washing is critical to remove all residual sulfuric acid. Trapped acid will catalyze degradation over time and severely depress the melting point.

-

-

Validation: Dry the product under a vacuum and determine the melting point. A sharp melting point of 81–82 °C confirms the successful isolation and high purity of the 5-bromo-4-chloro-2-nitrobenzaldehyde isomer[1].

Self-validating experimental workflow for the synthesis and isolation of the target compound.

Downstream Applications in Drug Discovery

The true value of 5-bromo-4-chloro-2-nitrobenzaldehyde lies in its orthogonal reactivity. The aldehyde carbon is highly electrophilic and primed for nucleophilic addition or reductive amination. Simultaneously, the nitro group can be selectively reduced to an aniline derivative, enabling intramolecular cyclizations. Finally, the differential reactivity of the bromine and chlorine atoms allows for sequential, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). These exact mechanistic pathways are leveraged to synthesize advanced pharmaceutical agents, including 1[1].

References

1.[3] PubChemLite - 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3). Université du Luxembourg. 3 2.[2] 5-Bromo-4-chloro-2-nitrobenzaldehyde | 202808-22-8. Sigma-Aldrich. 2 3.[4] 3-Bromo-5-chloro-4-nitrobenzaldehyde. Benchchem. 4 4.[1] CZ289293B6 - Pyridyl-phthalazine diones, process of their preparation and use. Google Patents. 1

Sources

- 1. CZ289293B6 - Pyridyl-phthalazine diones, process of their preparation and use as well as pharmaceutical preparations based thereon - Google Patents [patents.google.com]

- 2. 5-Bromo-4-chloro-2-nitrobenzaldehyde | 202808-22-8 [sigmaaldrich.com]

- 3. PubChemLite - 5-bromo-4-chloro-2-nitrobenzaldehyde (C7H3BrClNO3) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromo-5-chloro-4-nitrobenzaldehyde | Benchchem [benchchem.com]

The Strategic Role of 5-Bromo-4-chloro-2-nitrobenzaldehyde in Modern Drug Discovery: A Technical Guide

Abstract

5-Bromo-4-chloro-2-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, represents a highly versatile yet underexplored intermediate in the landscape of pharmaceutical synthesis. Its unique arrangement of functional groups—an electrophilic aldehyde, and strategically positioned bromo, chloro, and nitro substituents—offers a rich platform for the construction of complex molecular architectures. This technical guide elucidates the latent potential of this compound, presenting a forward-looking analysis of its application in the synthesis of high-value therapeutic agents. We will explore its role as a precursor to key intermediates for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, its utility in the synthesis of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and its application in the development of novel anticancer agents. This guide provides not only a theoretical framework but also actionable experimental protocols, positioning 5-Bromo-4-chloro-2-nitrobenzaldehyde as a strategic asset for researchers and professionals in drug discovery and development.

Physicochemical Properties and Reactivity Profile

5-Bromo-4-chloro-2-nitrobenzaldehyde is a solid organic compound with the molecular formula C₇H₃BrClNO₃. The strategic placement of its functional groups dictates its reactivity and synthetic utility.

| Property | Value |

| Molecular Formula | C₇H₃BrClNO₃ |

| Molecular Weight | 264.46 g/mol |

| Appearance | Solid |

| CAS Number | 202808-22-8 |

The core reactivity of this molecule can be dissected as follows:

-

Aldehyde Group : The formyl group is a primary site for nucleophilic attack and condensation reactions, enabling the formation of Schiff bases, chalcones, and various heterocyclic systems. The presence of strong electron-withdrawing groups (nitro, chloro, and bromo) enhances the electrophilicity of the aldehyde's carbonyl carbon.

-

Nitro Group : The nitro group is a powerful electron-withdrawing group that activates the aromatic ring. Crucially, it can be readily reduced to an amino group, which then serves as a handle for a wide array of subsequent transformations, including diazotization and the formation of nitrogen-containing heterocycles.

-

Halogen Substituents (Bromo and Chloro) : The bromo and chloro atoms provide additional sites for modification, most notably through palladium-catalyzed cross-coupling reactions. However, their primary influence in many synthetic strategies is electronic, modulating the reactivity of the other functional groups.

Caption: Reactivity map of 5-Bromo-4-chloro-2-nitrobenzaldehyde.

Potential Pharmaceutical Application: Precursor to SGLT2 Inhibitors

A significant and commercially relevant application of 5-Bromo-4-chloro-2-nitrobenzaldehyde lies in its potential as a precursor to key intermediates for SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. While direct use of this specific benzaldehyde is not widely documented, a logical and efficient synthetic pathway can be proposed to convert it into intermediates used in the synthesis of drugs like Dapagliflozin.

The core strategy involves the transformation of the 2-nitro group into a different functionality, which then allows for the coupling with the glucose moiety characteristic of SGLT2 inhibitors.

Proposed Synthetic Pathway to a Key Dapagliflozin Intermediate

The synthesis of Dapagliflozin often utilizes a 5-bromo-2-chloro-4'-ethoxydiphenylmethane intermediate. Here, we outline a plausible multi-step synthesis starting from 5-Bromo-4-chloro-2-nitrobenzaldehyde.

Caption: Proposed synthetic route to an SGLT2 inhibitor intermediate.

Experimental Protocols

Step 1: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of an aldehyde can be achieved using various methods. A common and effective method is the use of iron powder in an acidic medium.

-

Materials : 5-Bromo-4-chloro-2-nitrobenzaldehyde, Iron powder, Acetic acid, Ethanol, Water.

-

Procedure :

-

In a round-bottom flask, suspend 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 eq.) and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield 5-Bromo-4-chloro-2-aminobenzaldehyde.

-

Step 2: Diazotization and Sandmeyer Reaction

The resulting aminobenzaldehyde can be converted to a dihalobenzaldehyde via a Sandmeyer reaction.[1][2]

-

Materials : 5-Bromo-4-chloro-2-aminobenzaldehyde, Sodium nitrite, Hydrochloric acid, Copper(I) chloride.

-

Procedure :

-

Dissolve 5-Bromo-4-chloro-2-aminobenzaldehyde (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 5-Bromo-2,4-dichlorobenzaldehyde.

-

Application in Kinase Inhibitor Synthesis

The polysubstituted aromatic scaffold of 5-Bromo-4-chloro-2-nitrobenzaldehyde is a valuable starting point for the synthesis of various kinase inhibitors, particularly those targeting VEGFR-2, which is implicated in tumor angiogenesis.[3][4] The general strategy involves using the aldehyde functionality to construct a heterocyclic core, which is a common feature of many kinase inhibitors.

Synthesis of Pyrimido[4,5-b]indole Scaffolds

Pyrimido[4,5-b]indoles are a class of fused heterocyclic compounds that have shown potent activity as microtubule depolymerizing agents and kinase inhibitors.[5][6] A plausible route to this scaffold involves the reduction of the nitro group of 5-Bromo-4-chloro-2-nitrobenzaldehyde to an amine, followed by a multi-component reaction.

Caption: Synthesis of a pyrimido[4,5-b]indole core.

Experimental Protocol: Knoevenagel Condensation for Anticancer Agents

The Knoevenagel condensation of 5-Bromo-4-chloro-2-nitrobenzaldehyde with active methylene compounds is a key step in the synthesis of various compounds with potential anticancer activity.[7][8]

-

Materials : 5-Bromo-4-chloro-2-nitrobenzaldehyde, Malononitrile, Piperidine (catalyst), Ethanol.

-

Procedure :

-

In a round-bottom flask, dissolve 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq.) in ethanol.

-

Add malononitrile (1.1 eq.) to the solution.

-

Add a catalytic amount of piperidine (a few drops).

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and may be complete within an hour. Monitor by TLC.

-

The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 2-(5-bromo-4-chloro-2-nitrobenzylidene)malononitrile.

-

Synthesis of Novel Anticancer Agents

The unique substitution pattern of 5-Bromo-4-chloro-2-nitrobenzaldehyde makes it an attractive starting material for the synthesis of novel anticancer agents. The combination of halogens and a nitro group on the benzaldehyde ring can contribute to the biological activity of the final compounds.

Schiff Base Formation for Bioactive Molecules

Schiff bases derived from substituted benzaldehydes are known to possess a wide range of biological activities, including anticancer properties. The imine bond is often crucial for their biological function.

-

Materials : 5-Bromo-4-chloro-2-nitrobenzaldehyde, Substituted aniline (e.g., 4-amino-N,N-dimethylaniline), Glacial acetic acid (catalyst), Ethanol.

-

Procedure :

-

Dissolve 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq.) in absolute ethanol.

-

Add an equimolar amount of the substituted aniline (1.0 eq.).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

Conclusion

5-Bromo-4-chloro-2-nitrobenzaldehyde is a strategically important intermediate with significant, yet largely untapped, potential in pharmaceutical synthesis. Its versatile reactivity profile allows for its application in the synthesis of a diverse range of high-value therapeutic agents. The proposed synthetic pathways towards SGLT2 inhibitors, kinase inhibitors, and novel anticancer agents underscore the value of this compound in modern drug discovery. The experimental protocols provided in this guide offer a practical starting point for researchers to explore and exploit the synthetic utility of this promising molecule. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of such versatile building blocks will be paramount in accelerating the drug development process.

References

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2), 345-358.

- Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. (2017). Journal of Medicinal Chemistry, 60(17), 7486–7502.

- A process for the preparation of sglt2 inhibitors and intermediates thereof. (2018).

-

(PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (2024, July 22). Retrieved from [Link]

- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (2020).

- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1863.

- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6303.

- Process for the preparation of SGLT2 inhibitors and intermediates thereof. (2022).

- 2-bromo-4-methylbenzaldehyde. (n.d.). Organic Syntheses.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

- Mechanochemical Knoevenagel condensation investigated in situ. (2017). Beilstein Journal of Organic Chemistry, 13, 2036–2042.

- One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition. (2013). Tetrahedron Letters, 54(31), 4069-4072.

- SYNTHESIS METHOD FOR PREPARING SGLT INHIBITOR INTERMEDIATE. (2023).

- Catalytic hydrogenation of 2-nitrobenzaldehyde. (n.d.).

- Sandmeyer reaction. (n.d.). Wikipedia.

- An In-depth Technical Guide to the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (n.d.). Benchchem.

- Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2023). Molecules, 28(6), 2743.

- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (2012). Journal of the Serbian Chemical Society, 77(11), 1549-1555.

- Processes for the preparation of SGLT-2 inhibitors, intermediates thereof. (2020, July 7).

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Molecular Diversity, 25(4), 2639–2673.

- A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. (2018). Organic & Biomolecular Chemistry, 16(33), 6061-6066.

- Knoevenagel condensation of benzaldehyde with malononitrile. (n.d.).

- Process for the preparation of 2-nitrobenzaldehyde. (1976).

- New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy, 16, 593–612.

- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. (n.d.). Benchchem.

- Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024). Journal of Molecular Modeling, 30(1), 29.

- Sandmeyer reaction (video). (n.d.). Khan Academy.

- Novel Methods of Knoevenagel Condensation. (2015). International Journal of Research in Advent Technology, 3(4), 2321-9637.

- The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. (2020).

- Synthetic strategies to pyrimido [4,5-B]indole: A privileged fused-indole scaffold. (2019). In Indole: Synthesis, Functions and Reactions. Nova Science Publishers, Inc.

- Pharmaceutical compositions comprising an SGLT2 inhibitor with a supply of carbohydrate and/or an inhibitor of uric acid synthes. (2009).

- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2022). Current Drug Targets, 23(13), 1269-1284.

- A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (2018). Journal of the Brazilian Chemical Society, 29(10), 2164-2171.

- Sandmeyer reaction (video). (n.d.). Khan Academy.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. BJOC - Mechanochemical Knoevenagel condensation investigated in situ [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Quinazoline Derivatives Using 5-Bromo-4-chloro-2-nitrobenzaldehyde

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, foundational to numerous applications in medicinal chemistry and drug development.[1][2][3] The quinazoline scaffold is a key structural motif in a wide array of pharmacologically active agents, demonstrating properties that include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][3][4][5] The versatility of the quinazoline ring system has spurred extensive research into novel and efficient synthetic methodologies.[1][5][6] This application note provides a detailed protocol for the synthesis of 6-bromo-7-chloro-2-substituted-quinazoline derivatives, starting from the readily available precursor, 5-Bromo-4-chloro-2-nitrobenzaldehyde. This particular substitution pattern is of significant interest as halogenated quinazolines often exhibit enhanced biological activities.[1]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, scientifically-grounded protocols, and a thorough examination of the underlying chemical principles.

Synthetic Strategy: A Two-Step Reductive Cyclization Approach

The synthesis of the target 6-bromo-7-chloro-2-substituted-quinazolines from 5-Bromo-4-chloro-2-nitrobenzaldehyde is efficiently achieved through a two-step sequence involving an initial reductive cyclization to form an intermediate, followed by further functionalization. This strategy leverages the reactivity of the ortho-nitrobenzaldehyde moiety, a common precursor in quinazoline synthesis.

Overview of the Synthetic Pathway

The general synthetic route begins with the reductive cyclization of 5-Bromo-4-chloro-2-nitrobenzaldehyde with an appropriate nitrogen source, typically an amine, in the presence of a reducing agent. This reaction proceeds through the in-situ reduction of the nitro group to an amine, which then undergoes condensation with the aldehyde functionality to form the quinazoline ring system.

Sources

- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 2. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

Application Note: Chemoselective Reductive Amination of 5-Bromo-4-chloro-2-nitrobenzaldehyde

Introduction & Mechanistic Rationale

In drug development and complex active pharmaceutical ingredient (API) synthesis, the reductive amination of polyfunctionalized benzaldehydes requires exquisite chemoselectivity. The substrate 5-bromo-4-chloro-2-nitrobenzaldehyde presents a classic chemoselectivity trilemma for the synthetic chemist:

-

Aldehyde (-CHO): The target electrophile for imine formation and subsequent reduction.

-

Nitro Group (-NO2): Highly susceptible to reduction to an aniline under 1[1].

-

Aryl Halides (-Br, -Cl): Prone to hydrodehalogenation (cleavage of the C-X bond) when exposed to2[2].

To achieve selective conversion of the aldehyde to a secondary or tertiary amine without disturbing the nitro or halogen moieties, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the 3[3]. The causality behind this selectivity lies in the electron-withdrawing nature of the three acetate ligands. These ligands pull electron density away from the boron-hydride bond, significantly attenuating its hydridic character. Consequently, STAB is a mild reducing agent that selectively targets protonated imines (iminium ions) over the parent aldehydes, and it remains completely inert toward nitro groups and aryl halides at room temperature.

Reaction Pathway & Chemoselectivity Logic

The reaction proceeds via a stepwise or direct mechanism depending on the basicity of the amine. The nucleophilic amine condenses with the aldehyde to form an imine intermediate. Due to the steric hindrance and electronic deactivation from the ortho-nitro group, a brief pre-stirring period (indirect reductive amination) is recommended to ensure 4 before the hydride source is introduced[4].

Logic tree for reducing agent selection, highlighting STAB's chemoselectivity.

Comparative Analysis of Reducing Agents

To underscore the necessity of STAB, the following table summarizes the expected outcomes when applying various reducing agents to 5-bromo-4-chloro-2-nitrobenzaldehyde.

| Reducing Agent | Imine Reduction | Nitro Group Tolerance | Halogen Tolerance | Overall Chemoselectivity |

| NaBH(OAc)₃ (STAB) | Excellent | Complete | Complete | Optimal |

| NaBH₃CN | Good | Complete | Complete | High (but generates toxic cyanide) |

| NaBH₄ | Poor (Reduces aldehyde) | Complete | Complete | Low (Direct alcohol formation) |

| H₂ + Pd/C | Excellent | Poor (Reduces to -NH₂) | Poor (Dehalogenation) | Very Low |

Experimental Protocol

Substrate: 5-Bromo-4-chloro-2-nitrobenzaldehyde (MW: 264.46 g/mol ) Target: N-alkyl-1-(5-bromo-4-chloro-2-nitrophenyl)methanamine derivative.

Reagents & Materials:

-

5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 equiv)

-

Primary or Secondary Amine (1.05 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

-

Glacial Acetic Acid (AcOH) (1.0 equiv) - Required only if using weakly basic anilines.

-

Saturated aqueous NaHCO₃ solution

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-4-chloro-2-nitrobenzaldehyde (1.0 equiv) in anhydrous DCE to achieve a concentration of 0.2 M. DCE is the preferred solvent for3[3].

-

Imine Condensation: Add the amine (1.05 equiv) to the stirring solution. If the amine is an aniline derivative (weakly basic), add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir the mixture at room temperature under a nitrogen atmosphere for 1 to 2 hours to allow for complete imine/hemiaminal formation.

-

Chemoselective Reduction: Cool the reaction mixture briefly in a water bath (to control any mild exotherm) and add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 5 minutes.

-

Reaction Monitoring: Remove the water bath and stir the suspension at room temperature. Monitor the reaction progress via TLC (typically 20% EtOAc in Hexanes) or LC-MS. The reduction of the pre-formed imine is usually complete within 12 to 24 hours.

-

Quenching: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (equal to the reaction volume). Stir vigorously for 15-30 minutes until gas evolution ceases and the boron complexes are fully hydrolyzed.

-

Extraction and Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure N-alkyl-1-(5-bromo-4-chloro-2-nitrophenyl)methanamine.

Experimental Workflow Visualization

Step-by-step experimental workflow for the reductive amination protocol.

References

-

Title: Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes Source: ResearchGate URL: 2

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: mdma.ch (Originally published in J. Org. Chem.) URL: 3

-

Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: PMC (nih.gov) URL: 1

-

Title: Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates Source: PMC (nih.gov) URL: 4

Sources

- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling conditions for 5-Bromo-4-chloro-2-nitrobenzaldehyde

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-chloro-2-nitrobenzaldehyde

Executive Brief & Mechanistic Rationale

The molecule 5-Bromo-4-chloro-2-nitrobenzaldehyde (CAS: 202808-22-8) is a highly functionalized, poly-substituted benzene scaffold that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). However, the presence of four distinct reactive functional groups—an electrophilic aldehyde, a strongly electron-withdrawing nitro group, and two different halogens (bromo and chloro)—presents a significant chemoselectivity challenge during carbon-carbon bond formation[1].

As a Senior Application Scientist, I have designed this protocol to exploit the inherent electronic and steric differences within this scaffold to achieve highly regioselective Suzuki-Miyaura cross-coupling.

The Causality of Chemoselectivity: The choice between reacting a bromo- or chloro-substituent in palladium-catalyzed cross-coupling is a classic trade-off dictated by Bond Dissociation Energy (BDE)[2]. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, the activation energy required for the oxidative addition of the Pd(0) catalyst into the C5-Br bond is significantly lower[2].